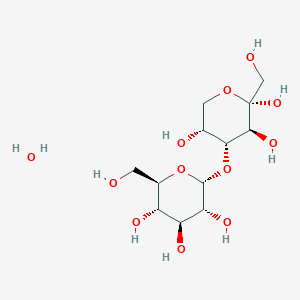
Maltulose H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltulose monohydrate, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide composed of glucose and fructose. It is a naturally occurring isomer of sucrose and is found in small quantities in honey and sugarcane. Maltulose is known for its mild sweetness and is used as a functional sweetener in various food products due to its lower glycemic index and slower digestion compared to sucrose .
Applications De Recherche Scientifique
Maltulose has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Maltulose, an α(1,4) linked disaccharide of D-glucose and D-fructose, is primarily used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating . It is also used to identify, differentiate, and characterize α-α-glucosidase(s) .
Mode of Action
The isomerization of maltose to maltulose is a key process in the action of Maltulose H2O. This process is facilitated by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . The rate constant of maltose to maltulose isomerization almost doubles under these conditions .
Biochemical Pathways
Maltulose is produced from maltose dissolved in a 10 mmol/L phosphate buffer, pH 7, which is maintained in a liquid state under subcritical water conditions . The optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .
Pharmacokinetics
It is known that increased maltose monohydrate concentration in feed decreases the conversion of maltose and the maximum yield of maltulose, but increases the productivity of maltulose .
Result of Action
The result of the action of Maltulose H2O is the production of maltulose from maltose. This process is facilitated by the isomerization of maltose to maltulose .
Action Environment
The action environment significantly influences the action of Maltulose H2O. For instance, the rate constant of maltose to maltulose isomerization almost doubles by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . Furthermore, the optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maltulose can be synthesized from maltose through isomerization. The process involves dissolving maltose in a phosphate buffer and maintaining it under subcritical water conditions. The optimal conditions for this reaction are a temperature of 115°C and an average residence time of 10 minutes .
Industrial Production Methods
Industrial production of maltulose often involves the use of immobilized enzymes or cells. Sucrose isomerase is commonly used to convert sucrose into maltulose. Immobilized cells or enzymes offer advantages such as easy separation from products, high stability, and reusability, which significantly reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Maltulose undergoes various chemical reactions, including oxidation, reduction, and dehydration. These reactions are essential for producing advanced functional carbohydrate derivatives .
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule.
Reduction: Reducing agents such as sodium borohydride are used to convert maltulose into its corresponding sugar alcohol.
Dehydration: Dehydration reactions often involve acidic conditions to remove water molecules and form more complex structures.
Major Products Formed
Oxidation: Carboxylic acids and lactones.
Reduction: Sugar alcohols.
Dehydration: Glycosyloxymethylfurfural and other dehydrated derivatives.
Comparaison Avec Des Composés Similaires
Maltulose is often compared with other sucrose isomers such as:
Trehalulose: Similar in structure but differs in the position of the glycosidic bond.
Turanose: Another isomer with a different glycosidic linkage.
Leucrose: Known for its unique sweetness profile.
Isomaltulose: Shares many properties with maltulose but has a different glycosidic bond position.
Maltulose is unique due to its specific glycosidic bond, which contributes to its distinct sweetness and slower digestion rate, making it a valuable alternative to sucrose in various applications.
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDCKRNDWLPICC-MDKWJHPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370146 |
Source


|
| Record name | Maltulose H2O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-09-9 |
Source


|
| Record name | Maltulose H2O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)









![Diethyl {[(thiophen-3-yl)amino]methylidene}propanedioate](/img/structure/B1608046.png)


